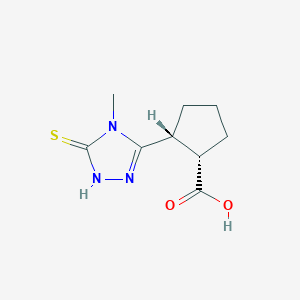
(1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H13N3O2S and its molecular weight is 227.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and potential therapeutic applications.
- Molecular Formula : C₈H₁₁N₃O₂S
- Molecular Weight : 213.26 g/mol
- CAS Number : 2408938-20-3
Antimicrobial Activity
Research has shown that compounds containing a triazole moiety exhibit significant antimicrobial properties. For instance:
- A study reported that derivatives of triazole thiones demonstrated activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial effects .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative | Staphylococcus aureus | 50 |
| Triazole Derivative | Bacillus subtilis | 16.7 |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example:
- Compounds derived from triazoles have shown cytotoxic effects against various cancer cell lines such as HeLa and MCF-7. In one study, a compound related to (1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl) exhibited an IC₅₀ value of 23 µg/mL against HeLa cells .
| Cell Line | Compound | IC₅₀ (µg/mL) |
|---|---|---|
| HeLa | Triazole Derivative | 23 |
| MCF-7 | Triazole Derivative | 27.3 |
The biological activity of this compound is attributed to its ability to interfere with cellular processes:
- Inhibition of Enzyme Activity : Triazoles can inhibit enzymes critical for microbial growth and cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways .
Case Studies
Several case studies highlight the therapeutic potential of triazole derivatives:
- Case Study on Antimicrobial Resistance : A derivative of the compound was tested against antibiotic-resistant strains of Staphylococcus aureus and showed significant inhibition of biofilm formation, which is crucial in treating infections associated with medical devices .
- Cancer Therapeutics : In vitro studies indicated that the compound could be a candidate for further development in cancer therapies due to its selective cytotoxicity against tumor cells while sparing normal cells .
Propriétés
IUPAC Name |
(1S,2R)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-12-7(10-11-9(12)15)5-3-2-4-6(5)8(13)14/h5-6H,2-4H2,1H3,(H,11,15)(H,13,14)/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGRBXPZMCWNNE-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NNC1=S)[C@@H]2CCC[C@@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














